molecular formula C18H8ClF6N3 B2934317 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile CAS No. 478043-27-5

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile

Cat. No. B2934317
CAS RN: 478043-27-5
M. Wt: 415.72
InChI Key: XTOBHZKOWUALDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C18H8ClF6N3 and its molecular weight is 415.72. The purity is usually 95%.
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Scientific Research Applications

  • Metallo-Cryptates Synthesis :

    • Catalano, Kar, and Bennett (2000) described the synthesis of metallo-cryptates using a related ligand, 2,9-bis(diphenylphosphino)-1,8-naphthyridine, in acetonitrile. These metallo-cryptates, involving gold(I) and silver(I), were characterized using various spectroscopic methods and X-ray crystallography. This highlights the potential use of similar naphthyridine derivatives in forming complex metal structures (Catalano, Kar, & Bennett, 2000).
  • Organic Synthesis and Chemical Transformations :

    • Albone et al. (1972) investigated the formation of bis(p-chlorophenyl)-acetonitrile, a compound structurally similar to the one , from p, p′-DDT in biologically active anaerobic sewage sludge. This research indicates the potential for chemical transformations and the creation of new compounds from existing chemicals in environmental contexts (Albone, Eglinton, Evans, & Rhead, 1972).
  • Photophysical and Spectroelectrochemical Studies :

    • Maity, Das, Mardanya, and Baitalik (2013) conducted research on heteroleptic bis-tridentate ruthenium(II) complexes that involve structural components similar to the compound . Their study focused on the photophysical and anion-sensing properties of these complexes, highlighting their potential in sensor technology and material science (Maity, Das, Mardanya, & Baitalik, 2013).
  • Catalysis in Organic Reactions :

    • The work by Barbaro, Bianchini, Giambastiani, and Togni (2003) on ruthenium(II) complexes for asymmetric reduction of trifluoroacetophenone demonstrates the potential application of naphthyridine derivatives in catalysis. Their research explored the structural and functional aspects of these complexes, underlining their utility in enhancing reaction selectivity and efficiency (Barbaro, Bianchini, Giambastiani, & Togni, 2003).
  • Environmental and Ecotoxicological Studies :

    • Heberer and Dünnbier (1999) reported on the environmental presence of DDA, a metabolite structurally related to the compound , underscoring the importance of understanding the environmental impact and fate of such chemicals (Heberer & Dünnbier, 1999).
  • Polymer Chemistry :

    • Chung and Hsiao (2008) studied novel organosoluble fluorinated polyimides derived from a diamine similar to the compound of interest. Their research provides insights into the synthesis and properties of these polymers, which could have applications in materials science and engineering (Chung & Hsiao, 2008).

properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF6N3/c19-13-4-2-1-3-9(13)11(8-26)14-6-5-10-12(17(20,21)22)7-15(18(23,24)25)28-16(10)27-14/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOBHZKOWUALDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile

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